![molecular formula C15H24N4O6 B8431001 [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate](/img/structure/B8431001.png)
[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate
Vue d'ensemble
Description
[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a hydroxyl group, and an amino acid ester, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the hydroxyl and amino groups. The final step involves esterification with 2-amino-3-methylbutanoic acid under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, the compound serves as a probe to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its unique structure allows it to interact with specific molecular targets in cells.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mécanisme D'action
The mechanism of action of [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with signaling pathways.
Comparaison Avec Des Composés Similaires
- [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate
- This compound
- This compound
Uniqueness: The unique combination of the pyrimidine ring, hydroxyl group, and amino acid ester in this compound sets it apart from other similar compounds. This structure confers specific chemical properties and biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H24N4O6 |
|---|---|
Poids moléculaire |
356.37 g/mol |
Nom IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate |
InChI |
InChI=1S/C15H24N4O6/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22) |
Clé InChI |
TVRCRTJYMVTEFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
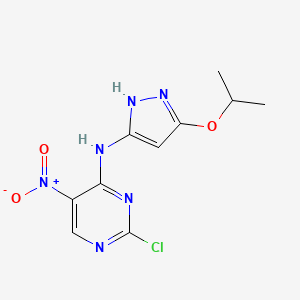
![7-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8430925.png)
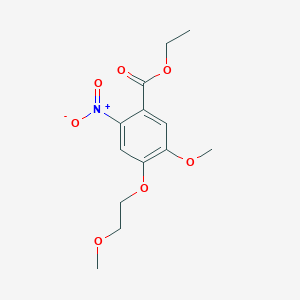
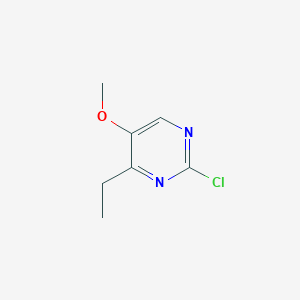
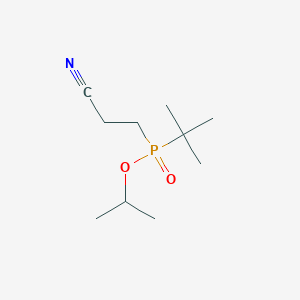
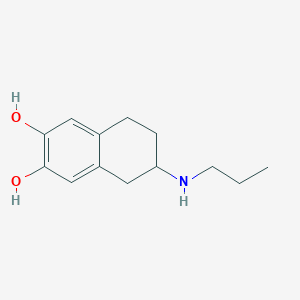
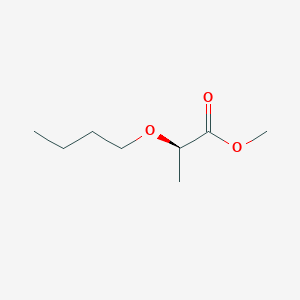
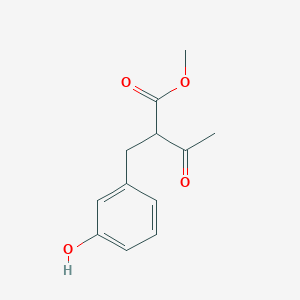
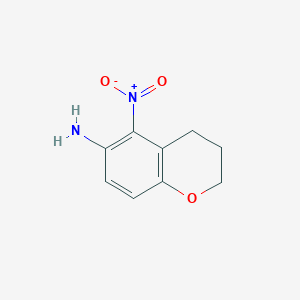
![2-[(4-Fluorophenyl)methyl]heptanedioic acid](/img/structure/B8430985.png)
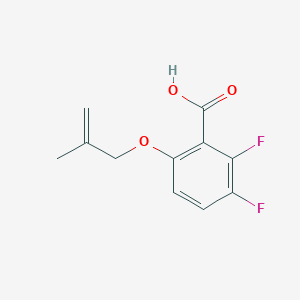

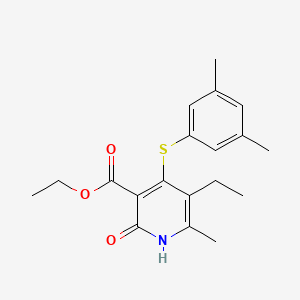
![Benzonitrile, 5-formyl-2-[[5-(trifluoromethyl)-3-pyridinyl]oxy]-](/img/structure/B8431010.png)
